molecular formula C16H12O5 B1599617 1-METHYL EMODIN CAS No. 3775-08-4

1-METHYL EMODIN

Cat. No.: B1599617
CAS No.: 3775-08-4
M. Wt: 284.26 g/mol
InChI Key: IKIAXVIGUJMLHC-UHFFFAOYSA-N
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Description

1-METHYL EMODIN is an anthraquinone derivative. Anthraquinones are a class of naturally occurring compounds known for their diverse biological activities. This compound is characterized by its unique structure, which includes hydroxy groups at positions 1 and 3, a methoxy group at position 8, and a methyl group at position 6 on the anthracene-9,10-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-METHYL EMODIN can be synthesized through various methods. One common approach involves the methylation of emodin, a naturally occurring anthraquinone. The reaction typically involves the use of methanol and a suitable catalyst under controlled conditions to achieve the desired methoxy substitution at position 8.

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources, such as plants in the Polygonaceae family. The extraction process includes solvent extraction, followed by chromatographic separation to isolate the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-METHYL EMODIN undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

    Substitution: The hydroxy and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted anthraquinones and hydroquinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-METHYL EMODIN has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives.

    Biology: The compound exhibits antimicrobial and anticancer properties, making it a subject of study in biological research.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an anticancer and antimicrobial agent.

    Industry: It is used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 1-METHYL EMODIN involves its interaction with cellular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits key enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Emodin: 1,3,8-Trihydroxy-6-methylanthracene-9,10-dione

    Chrysophanol: 1,8-Dihydroxy-3-methylanthracene-9,10-dione

    Aloe-emodin: 1,8-Dihydroxy-3-(hydroxymethyl)-anthracene-9,10-dione

Uniqueness

1-METHYL EMODIN is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other anthraquinones. Its methoxy group at position 8 and hydroxy groups at positions 1 and 3 contribute to its unique properties and applications.

Properties

IUPAC Name

1,3-dihydroxy-8-methoxy-6-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-7-3-9-14(12(4-7)21-2)16(20)13-10(15(9)19)5-8(17)6-11(13)18/h3-6,17-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIAXVIGUJMLHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)OC)C(=O)C3=C(C2=O)C=C(C=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440475
Record name 9,10-Anthracenedione, 1,3-dihydroxy-8-methoxy-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3775-08-4
Record name 9,10-Anthracenedione, 1,3-dihydroxy-8-methoxy-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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